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  • Product: 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
  • CAS: 174313-65-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This guide focuses on a specific derivative, 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one , a compound of significant interest for its potential applications in drug discovery. This document provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, and an exploration of its therapeutic relevance, particularly as a potential modulator of critical signaling pathways in oncology. By synthesizing established chemical principles with insights into its biological context, this guide serves as a vital resource for researchers engaged in the exploration and development of novel quinazolinone-based therapeutics.

Compound Identification and Physicochemical Properties

While a specific CAS number for 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is not consistently indexed in major chemical databases, it is available from specialized chemical suppliers under catalog numbers such as CS-0050304[1]. For reference and structural comparison, closely related analogs are well-documented, including 6-Bromo-2-methyl-3,4-dihydroquinazolin-4-one (CAS No. 5426-59-5) and 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS No. 49681-96-1)[2][3].

Physicochemical Data

The fundamental properties of the title compound are summarized below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource
IUPAC Name 6-Bromo-2-(methylsulfanyl)quinazolin-4(3H)-one-
Molecular Formula C₉H₇BrN₂OSCalculated
Molecular Weight 271.14 g/mol Calculated
Appearance Expected to be a solidInference
Solubility Expected to be soluble in organic solvents like DMSO, DMFInference

Synthesis and Characterization

The synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is logically approached through a multi-step pathway starting from commercially available 5-bromoanthranilic acid. This strategy is rooted in established methodologies for quinazolinone synthesis, which often involve the cyclization of an N-acylated anthranilic acid derivative[4][5]. The introduction of the 2-(methylsulfanyl) moiety is typically achieved by S-alkylation of a 2-thioxo intermediate, a reliable and high-yielding transformation[6].

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: first, the formation of the core heterocyclic ring system, and second, the functionalization at the 2-position.

G cluster_0 Stage 1: Quinazolinone Ring Formation cluster_1 Stage 2: S-Methylation A 5-Bromoanthranilic Acid D 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Intermediate I) A->D Reflux in Acetic Acid B Potassium Thiocyanate B->D C Acetyl Chloride C->D E Intermediate I H 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (Final Product) E->H Stir in DMF F Methyl Iodide F->H G Base (e.g., K2CO3) G->H

Caption: Synthetic workflow for 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed for high conversion and straightforward purification.

Stage 1: Synthesis of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Intermediate I)

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-bromoanthranilic acid (10.8 g, 50 mmol) in glacial acetic acid (100 mL).

  • Reaction Initiation: Add potassium thiocyanate (5.8 g, 60 mmol) to the suspension. Slowly add acetyl chloride (4.3 mL, 60 mmol) dropwise to the stirring mixture. The addition is exothermic and should be controlled.

  • Cyclization: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting material indicates completion.

  • Isolation and Purification: Cool the mixture to room temperature. A precipitate will form. Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes. Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid and salts, and then with a small amount of cold ethanol.

  • Drying: Dry the resulting solid in a vacuum oven at 60°C to yield the intermediate, 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, typically as a pale yellow or off-white solid.

Stage 2: Synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

  • Reagent Setup: In a 100 mL round-bottom flask, dissolve the dried intermediate (5.14 g, 20 mmol) in dimethylformamide (DMF, 40 mL).

  • S-Methylation: Add potassium carbonate (K₂CO₃) (3.32 g, 24 mmol) as a base, followed by the dropwise addition of methyl iodide (1.5 mL, 24 mmol).

  • Reaction: Stir the mixture at room temperature for 3-5 hours. The causality here is that the basic conditions deprotonate the thiol, forming a thiolate anion which is a potent nucleophile for attacking the methyl iodide. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate of the final product will form.

  • Purification and Final Product: Collect the solid by vacuum filtration, wash extensively with water to remove DMF and salts, and then recrystallize from ethanol or an ethanol/water mixture to obtain pure 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one. Dry the final product under vacuum.

Spectral Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazolinone ring, with splitting patterns influenced by the bromine substituent. A sharp singlet corresponding to the three protons of the S-CH₃ group should be observable, likely in the δ 2.5-2.7 ppm region. A broad singlet for the N-H proton is also expected at a downfield shift.

  • ¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon (C=O) around δ 160-170 ppm and the carbon attached to the sulfur (C-S) around δ 150-160 ppm. A signal for the methyl carbon (S-CH₃) will appear in the upfield region, typically δ 10-20 ppm.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) and an (M+2)+ peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Biological Significance and Therapeutic Potential

The quinazolinone scaffold is of paramount importance in drug development due to its diverse biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties[4][5][7][8]. Many quinazolinone derivatives exert their anticancer effects by inhibiting key enzymes in cell signaling pathways[9].

Primary Target: Epidermal Growth Factor Receptor (EGFR)

A significant number of quinazolinone-based anticancer drugs, such as Gefitinib and Erlotinib, function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[7]. EGFR is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation[10]. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazolinone inhibitors typically act as ATP-mimetics, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation, thereby blocking downstream signaling.

Given this precedent, 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is a prime candidate for investigation as an EGFR inhibitor. The 6-bromo substitution, in particular, has been explored in many analogs to enhance binding affinity and potency[10][11].

Postulated Mechanism of Action

The likely mechanism of action for this compound, if it proves to be an EGFR inhibitor, involves the blockade of critical cell survival and proliferation signals.

G cluster_0 Cell Membrane cluster_1 Intracellular Kinase Domain cluster_2 Downstream Signaling Pathways EGFR EGFR KinaseDomain Kinase Domain Ligand EGF Ligand Ligand->EGFR Binds ATP ATP ATP->KinaseDomain Binds & Phosphorylates Target 6-Bromo-2-(methylsulfanyl) quinazolin-4-one Target->KinaseDomain Inhibits PI3K_AKT PI3K-AKT Pathway KinaseDomain->PI3K_AKT Activates RAS_MAPK RAS-MAPK Pathway KinaseDomain->RAS_MAPK Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Potential mechanism of action via EGFR signaling pathway inhibition.

Conclusion

6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one represents a molecule of high interest for medicinal chemists and drug development professionals. Its synthesis is achievable through robust and scalable chemical methods. Based on extensive research into the quinazolinone scaffold, this compound holds significant promise as a modulator of key cellular pathways, particularly as an inhibitor of EGFR tyrosine kinase. The insights and detailed protocols provided in this guide are intended to facilitate further investigation into its biological activities and accelerate its potential development as a novel therapeutic agent.

References

  • PubChem. 6-Bromo-3-(hydroxymethyl)quinazolin-4-one. Available from: [Link]

  • El-Sayed, N. F., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. Available from: [Link]

  • ResearchGate. Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... Available from: [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available from: [Link]

  • Universal Biologicals. 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (CS-0050304). Available from: [Link]

  • ResearchGate. Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. Available from: [Link]

  • Osarodion, O. P., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Medires. Available from: [Link]

  • ACS Omega. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Available from: [Link]

  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medires. Available from: [Link]

  • MDPI. (2023). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Available from: [Link]

  • Chen, C., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available from: [Link]

  • IntechOpen. (2019). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Available from: [Link]

  • Osarodion, O. P. (2021). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Clinical Medicine. Available from: [Link]

  • Angene Chemical. 6-bromo-3-ethyl-2-(2-thiophen-2-ylethylsulfanyl)quinazolin-4-one. Available from: [Link]

  • Taylor & Francis Online. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Available from: [Link]

  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing. Available from: [Link]

  • Osarodion, O. P. (2021). Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Clinical Medicine. Available from: [Link]

  • Ghorbani, M., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one in cancer cell line studies

An In-Depth Guide to the Preclinical Evaluation of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one in Cancer Cell Line Models Authored by a Senior Application Scientist This document provides a comprehensive techn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preclinical Evaluation of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one in Cancer Cell Line Models

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one in cancer cell line studies. This guide is built upon established principles of cancer biology and pharmacology, offering detailed protocols and the scientific rationale behind the experimental design.

Introduction: The Quinazolinone Scaffold in Oncology

The quinazolinone core is a privileged heterocyclic structure that has become a cornerstone in modern medicinal chemistry.[1] Its rigid, bicyclic framework serves as a versatile scaffold for developing targeted therapeutic agents.[2] The structural adaptability of the quinazolinone ring system allows for precise chemical modifications, enabling the modulation of various biological targets, particularly protein kinases involved in oncogenic signaling.[1][3] Several FDA-approved anti-cancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, are based on the quinazoline framework, primarily targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] This clinical success has spurred extensive research into novel quinazolinone derivatives, like 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one, to overcome drug resistance and broaden the therapeutic window.[1][6]

Compound Profile: 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

Chemical Structure and Properties:

  • IUPAC Name: 6-bromo-2-(methylthio)quinazolin-4(3H)-one

  • Molecular Formula: C₉H₇BrN₂OS

  • Core Scaffold: Quinazolin-4(3H)-one

  • Key Substitutions:

    • A bromine atom at position 6, which can enhance binding affinity and modulate electronic properties.

    • A methylsulfanyl (-SCH₃) group at position 2, a modification known to influence interactions with kinase active sites.

Synthesis Overview: The synthesis of this compound typically follows a multi-step pathway starting from 5-bromoanthranilic acid.[6] A common route involves the reaction of 5-bromoanthranilic acid with a thiocyanate source to form a 2-mercapto intermediate. Subsequent S-alkylation of the 2-mercapto group with a methylating agent (e.g., methyl iodide) in the presence of a base yields the final product, 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one. This synthetic flexibility allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.[6]

Postulated Mechanism of Action: Targeting Oncogenic Signaling

While the precise molecular target of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one requires empirical validation, its structural similarity to other quinazolinone-based kinase inhibitors suggests potential activity against key cancer-promoting pathways. The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, controlling critical cellular processes like proliferation, survival, and metabolism.[7][8] Many quinazoline derivatives have been identified as potent inhibitors of this pathway.[4]

The proposed mechanism involves the inhibition of one or more kinases within this cascade, leading to a downstream blockade of pro-survival signals and ultimately triggering cell cycle arrest or apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis (Bcl-2) Akt->Apoptosis_Inhibition Promotes S6K p70S6K mTORC1->S6K Activates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Promotes Compound 6-Bromo-2-(methylsulfanyl)- 3,4-dihydroquinazolin-4-one Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by the compound.

Experimental Workflow for Preclinical Evaluation

A systematic approach is essential for evaluating the anti-cancer potential of a novel compound.[9][10] The workflow begins with a broad cytotoxicity screening, followed by more detailed mechanistic assays to determine the mode of action, such as induction of apoptosis and effects on cell cycle progression.[11]

Experimental_Workflow Start Compound Preparation (Stock Solution in DMSO) Screening Cytotoxicity Screening (MTT Assay) Start->Screening Culture Cell Culture (Select Cancer & Normal Cell Lines) Culture->Screening IC50 Determine IC50 Value Screening->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis Treat cells at IC50 CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Treat cells at IC50 Data Data Analysis & Interpretation Apoptosis->Data CellCycle->Data

Caption: A typical workflow for evaluating a novel anti-cancer compound in vitro.

Detailed Application Protocols

These protocols are designed to be self-validating through the inclusion of appropriate controls. It is crucial to maintain aseptic techniques throughout all cell culture procedures.

Protocol 1: Cell Viability Assessment by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7 breast cancer, SW480 colon cancer) and a non-tumorigenic cell line (e.g., MRC-5) for selectivity assessment.[6]

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • 96-well flat-bottom cell culture plates.

    • 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (stock solution of 10 mM in DMSO).

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

    • Microplate reader (absorbance at 570 nm).

    • Positive control (e.g., Doxorubicin).

  • Step-by-Step Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

      • Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure.

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

      • Causality: Incubation time is critical; it must be long enough for formazan crystal formation in viable cells but not so long that the cells overgrow or the medium is depleted.

    • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V/PI Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate late apoptotic and necrotic cells with compromised membranes.

  • Materials:

    • 6-well cell culture plates.

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • Binding Buffer (provided in the kit).

    • Flow cytometer.

  • Step-by-Step Procedure:

    • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.

    • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.

      • Trustworthiness: Collecting floating cells is critical as apoptotic cells often detach from the culture surface.

    • Washing: Wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

      • Viable cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.[15]

  • Materials:

    • 6-well cell culture plates.

    • Cold 70% ethanol.

    • PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

    • Flow cytometer.

  • Step-by-Step Procedure:

    • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

    • Cell Harvesting: Harvest all cells as described previously.

    • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

      • Causality: Fixation with ethanol permeabilizes the cell membrane, allowing the PI stain to enter and bind to DNA.

    • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

      • Causality: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

    • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following table provides an example based on published data for a structurally similar 6-bromo quinazolinone derivative.[6]

Cell LineTypeCompound IC₅₀ (µM)[6]Positive Control (Doxorubicin) IC₅₀ (µM)Selectivity Index (SI)
MCF-7 Breast Adenocarcinoma15.85 ± 3.32~0.1~5.3
SW480 Colon Adenocarcinoma17.85 ± 0.92~0.2~4.7
MRC-5 Normal Lung Fibroblast84.20 ± 1.72~1.0N/A

Note: Data presented is for compound 8a from Farajzadeh et al. (2024) and serves as an illustrative example. The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells / IC₅₀ in cancer cells).

Interpretation:

  • IC₅₀ Values: Lower IC₅₀ values indicate higher cytotoxic potency. A significant difference in IC₅₀ between cancer cells and normal cells (a high SI value) suggests tumor selectivity, which is a highly desirable characteristic for an anti-cancer agent.[6]

  • Apoptosis Results: A significant increase in the Annexin V-positive cell population following treatment confirms that the compound induces cell death via apoptosis.[13]

  • Cell Cycle Results: An accumulation of cells in a specific phase (e.g., G1 or G2/M) compared to the untreated control indicates that the compound interferes with cell cycle progression, preventing cell division.[14]

References

  • Farajzadeh, R., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]

  • Medires (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medical & Research Publication. Available at: [Link]

  • SciSpace (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Chemistry Research. Available at: [Link]

  • Baskaran, R., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Analytical Science and Technology. Available at: [Link]

  • Anders, L., et al. (2024). CDK4/6 inhibition initiates cell cycle arrest by nuclear translocation of RB and induces a multistep molecular response. Molecular Cancer. Available at: [Link]

  • Spandidos Publications (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology. Available at: [Link]

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  • PubMed (2024). Separable Cell Cycle Arrest and Immune Response Elicited through Pharmacological CDK4/6 and MEK Inhibition in RASmut Disease Models. Molecular Cancer Therapeutics. Available at: [Link]

  • MDPI (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences. Available at: [Link]

  • PubMed (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Neoplasma. Available at: [Link]

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  • MDPI (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

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  • ResearchGate. Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate. Available at: [Link]

  • PubMed (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences. Available at: [Link]

  • Frontiers. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Bioscience-Landmark. Available at: [Link]

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  • Bentham Science. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Atlantis Press (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • PubMed Central (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • PubMed (2019). 6'-Benzyloxy-4-bromo-2'-hydroxychalcone is cytotoxic against human leukaemia cells and induces caspase-8- and reactive oxygen species-dependent apoptosis. Chemico-Biological Interactions. Available at: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • PubMed Central (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. Available at: [Link]

  • DC Fine Chemicals. The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. DC Fine Chemicals. Available at: [Link]

  • ResearchGate (2000). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. ResearchGate. Available at: [Link]

  • ResearchGate (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols for the ¹H NMR Characterization of 6-Bromo-Quinazolinones

Abstract This comprehensive guide provides a detailed technical overview and practical protocols for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 6-bromo-quinazolinones. This class of heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed technical overview and practical protocols for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 6-bromo-quinazolinones. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development, making unambiguous structural verification paramount. This document offers an in-depth exploration of sample preparation, spectral acquisition, and detailed interpretation of ¹H NMR data. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage ¹H NMR for the structural elucidation of these important molecules.

Introduction: The Significance of 6-Bromo-Quinazolinones and the Role of NMR

Quinazolinones are a prominent class of fused heterocyclic compounds that form the scaffold of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The introduction of a bromine atom at the 6-position of the quinazolinone core can significantly modulate the biological activity and pharmacokinetic properties of the resulting compounds. Consequently, the synthesis and characterization of novel 6-bromo-quinazolinone derivatives are of great interest in drug discovery programs.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules.[5] For 6-bromo-quinazolinones, ¹H NMR provides critical information regarding the substitution pattern, the electronic environment of the protons, and the overall molecular structure. Accurate interpretation of ¹H NMR spectra is essential for confirming the successful synthesis of the target molecule and for quality control purposes.

This application note will delve into the practical aspects of ¹H NMR characterization of 6-bromo-quinazolinones, providing both the theoretical underpinnings and actionable protocols to ensure accurate and reproducible results.

Fundamental Principles of ¹H NMR for 6-Bromo-Quinazolinones

A thorough understanding of the expected ¹H NMR spectral features of 6-bromo-quinazolinones is the foundation of accurate characterization. The key parameters to consider are chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J).

Expected Chemical Shift Ranges

The protons on the 6-bromo-quinazolinone scaffold typically resonate in distinct regions of the ¹H NMR spectrum. The aromatic protons are found in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current.[6] The exact chemical shifts are influenced by the electronic effects of the substituents on the quinazolinone core.

The bromine atom at the 6-position is an electron-withdrawing group, which will deshield the adjacent protons. The protons on the brominated ring (H-5, H-7, and H-8) will exhibit characteristic chemical shifts and coupling patterns. The proton at the 5-position (H-5) is typically the most deshielded proton on the benzofused ring due to its proximity to the carbonyl group and the bromine atom.

The N-H proton of the quinazolinone ring is often observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent dependent.[7]

Multiplicity and Coupling Constants

The splitting patterns of the aromatic protons provide valuable information about the connectivity of the molecule. For a 6-bromo-quinazolinone, the following coupling patterns are expected for the protons on the brominated ring:

  • H-5: Appears as a doublet due to coupling with H-7 (meta-coupling). The typical coupling constant (⁴J) for meta-coupling is in the range of 2-3 Hz.

  • H-7: Appears as a doublet of doublets due to coupling with H-8 (ortho-coupling) and H-5 (meta-coupling). The typical coupling constant for ortho-coupling (³J) is in the range of 7-9 Hz.

  • H-8: Appears as a doublet due to coupling with H-7 (ortho-coupling).

The substituents at the 2- and 3-positions will also have their own characteristic signals and may influence the chemical shifts of the quinazolinone core protons.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The choice of solvent and sample concentration can significantly impact the resolution and chemical shifts.

Protocol for Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly recommended solvent for 6-bromo-quinazolinones. It is an excellent solvent for this class of compounds and the N-H proton signal is often sharp and well-resolved.[1] Chloroform-d (CDCl₃) can also be used, but the N-H proton may be broader or exchange with residual water.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the 6-bromo-quinazolinone derivative in 0.5-0.7 mL of the deuterated solvent.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Filtration: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most deuterated solvents are available with TMS already added.

Experimental Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of 6-bromo-quinazolinone prep2 Dissolve in 0.6 mL of DMSO-d6 prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1D ¹H NMR spectrum acq2->acq3 acq4 Optional: Acquire 2D NMR (COSY, NOESY) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate Peaks proc3->proc4 proc5 Assign Signals & Analyze Coupling proc4->proc5

Caption: Workflow for ¹H NMR characterization of 6-bromo-quinazolinones.

Interpretation of the ¹H NMR Spectrum: A Case Study

Let's consider the ¹H NMR spectrum of a representative compound, 6-bromo-2-phenyl-4(3H)-quinazolinone , recorded in DMSO-d₆ at 600 MHz.[7]

Structure:

¹H NMR Data (DMSO-d₆, 600 MHz):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.72br s-1HN-H
8.23d1.91HH-5
8.18d7.42HPhenyl (ortho)
7.98dd8.6, 2.21HH-7
7.70d8.71HH-8
7.61t7.21HPhenyl (para)
7.56t7.42HPhenyl (meta)

Analysis:

  • N-H Proton: A broad singlet at 12.72 ppm is characteristic of the N-H proton in the quinazolinone ring system. Its downfield shift is due to hydrogen bonding and the deshielding effect of the carbonyl group.

  • H-5: The doublet at 8.23 ppm with a small coupling constant of 1.9 Hz is assigned to H-5. This small coupling is indicative of a meta-relationship with H-7. Its significant downfield shift is due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing effect of the bromine at C-6.

  • H-7: The doublet of doublets at 7.98 ppm is assigned to H-7. It shows a large coupling of 8.6 Hz, which corresponds to the ortho-coupling with H-8, and a smaller coupling of 2.2 Hz, corresponding to the meta-coupling with H-5.

  • H-8: The doublet at 7.70 ppm with a large coupling constant of 8.7 Hz is assigned to H-8, which is ortho-coupled to H-7.

  • Phenyl Protons: The signals between 7.56 and 8.18 ppm are assigned to the protons of the phenyl group at the 2-position. The integration of these signals corresponds to five protons.

Spin-Spin Coupling in the 6-Bromo-Quinazolinone Core

G H5 H-5 H7 H-7 H5->H7 ⁴J (meta) ~2-3 Hz H8 H-8 H7->H8 ³J (ortho) ~8-9 Hz

Caption: Coupling relationships between protons on the brominated ring.

Advanced NMR Techniques for Unambiguous Assignment

For more complex 6-bromo-quinazolinone derivatives, one-dimensional ¹H NMR may not be sufficient for complete structural elucidation. In such cases, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other.[8] Cross-peaks in the COSY spectrum connect the signals of coupled protons. For a 6-bromo-quinazolinone, a COSY spectrum would show:

  • A cross-peak between the signals of H-7 and H-8, confirming their ortho-relationship.

  • A cross-peak between the signals of H-5 and H-7, confirming their meta-relationship.

This information is crucial for unambiguously assigning the protons on the brominated ring.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly coupled through bonds.[9][10] This is particularly useful for determining the relative stereochemistry and conformation of the molecule. For a 6-bromo-quinazolinone with a substituent at the 3-position, a NOESY experiment could reveal:

  • Spatial proximity between the protons of the 3-substituent and the proton at the 2-position (if present) or the phenyl group at the 2-position.

  • Spatial proximity between the N-H proton and nearby protons.

Conclusion

¹H NMR spectroscopy is a powerful and essential technique for the characterization of 6-bromo-quinazolinones. A systematic approach involving careful sample preparation, selection of appropriate experimental parameters, and a thorough understanding of chemical shifts and coupling constants allows for the unambiguous determination of their chemical structures. The application of advanced 2D NMR techniques such as COSY and NOESY can provide further structural insights for more complex derivatives. The protocols and guidelines presented in this application note are intended to equip researchers with the necessary tools to confidently characterize these important pharmaceutical building blocks.

References

  • Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]

  • Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2). [Link]

  • Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]

  • Khan, I. A., et al. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2. Semantic Scholar. [Link]

  • Veerapandian, M., et al. (2010). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. [Link]

  • Pronina, Y. A., et al. (2022). Fragments of COSY (a) and NOESY (b) spectra of a mixture of two... ResearchGate. [Link]

  • Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek. [Link]

  • Alam, M. T., et al. (2018). Figure S17. 13 C NMR spectra of 2-(2-bromophenyl)quinazolin-4(3H)-one (3h). ResearchGate. [Link]

  • Faramarzi, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

  • Tiri, R. N., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

  • PubChem. (n.d.). 4(3h)-quinazolinone, 6-bromo-3-phenyl-2-(2-(2-phenyl-1h-indol-3-yl)ethenyl)- (C30H20BrN3O). PubChem. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. [Link]

  • Wang, Z., et al. (2016). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Supporting Information. [Link]

  • The NMR Guy. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube. [Link]

  • Unknown. (n.d.). 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. Unknown Source. [Link]

  • Teaje, S. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

  • Unknown. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

  • Gangwal, N. A., et al. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. SciSpace. [Link]

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Method

Definitive Structural Elucidation of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one via 13C NMR Spectroscopy

An Application Note for Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquina...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Quinazolinone derivatives are known for a wide range of biological activities, and precise structural verification is a critical step in the synthesis and discovery pipeline.[1][2] This document details the underlying principles, a field-tested experimental protocol, and a thorough interpretation of the expected spectral data, establishing a self-validating methodology for researchers.

Introduction: The Imperative for Structural Integrity

The quinazolinone core is a privileged scaffold in pharmaceutical sciences, with derivatives exhibiting activities ranging from anticancer to antimicrobial.[2][3] The specific compound, 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one, incorporates key functional groups—a bromine atom and a methylsulfanyl group—that modulate its electronic properties and potential biological interactions. Unambiguous confirmation of its chemical structure is paramount to ensure that structure-activity relationship (SAR) studies are built on a foundation of absolute certainty.

13C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, or "peak," in the spectrum.[4] The position of this peak (chemical shift) offers profound clues about its bonding and proximity to electron-withdrawing or electron-donating groups. This guide explains the causality behind experimental choices to ensure the acquisition of high-quality, interpretable data for this specific molecule.

Foundational Principles: Predicting the 13C NMR Spectrum

The chemical shift of each carbon in 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is governed by the interplay of its hybridization and the inductive and resonance effects of neighboring atoms and functional groups.

  • The Quinazolinone Core: The fused ring system, containing both aromatic and lactam components, creates a diverse range of electronic environments. The carbonyl carbon (C4) and the imine-like carbon (C2) are expected to be significantly deshielded (shifted downfield) due to the influence of adjacent electronegative oxygen and nitrogen atoms.[5]

  • Effect of the Bromine Substituent (C6): Halogens exert a strong inductive electron-withdrawing effect, which typically deshields adjacent carbons. However, heavier halogens like bromine also introduce a "heavy atom effect," which can lead to an upfield shift of the directly attached carbon (ipso-carbon) due to spin-orbit coupling.[6] The net result is a characteristic chemical shift for C6.

  • Effect of the Methylsulfanyl Group (-SCH₃): The sulfur atom is moderately electronegative, causing a downfield shift for the attached C2. The methyl carbon of this group will resonate in the aliphatic region, typically at a predictable upfield position.[7]

  • Quaternary Carbons: Carbons that are not bonded to any protons (C2, C4, C4a, C6, C8a) are known as quaternary carbons. In standard proton-decoupled 13C NMR, these carbons exhibit sharp, singlet peaks. However, they often have longer spin-lattice relaxation times (T₁) and do not benefit from the Nuclear Overhauser Effect (NOE), resulting in signals of lower intensity compared to protonated carbons.[4] Our protocol is specifically designed to mitigate this challenge.

Below is the structure with the IUPAC numbering used for spectral assignment.

Chemical structure of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one with numbered carbons

Caption: Structure and carbon numbering scheme for 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one.

Experimental Protocol: A Self-Validating Workflow

This protocol is optimized for acquiring a high-quality, unambiguous 13C NMR spectrum on a standard 400-600 MHz NMR spectrometer.

Sample Preparation

The quality of the final spectrum is directly dependent on meticulous sample preparation.

  • Analyte Purity: Ensure the compound is of high purity (>95%), as impurities will introduce extraneous peaks and complicate analysis.

  • Mass Requirement: Accurately weigh 50-100 mg of the compound. While a spectrum can be obtained with less material, this concentration range provides an excellent signal-to-noise ratio (S/N) in a reasonable timeframe, especially for detecting the low-intensity quaternary carbons.[8][9]

  • Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its excellent solvating power for polar heterocyclic compounds and its convenient reference signal (septet at δ ≈ 39.52 ppm).[10]

  • Dissolution: Add the solvent to the vial containing the analyte. Vortex the mixture for 30-60 seconds to ensure complete dissolution. Gentle warming may be applied if necessary, but allow the solution to return to room temperature before proceeding.

  • Transfer: Using a clean Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube. Avoid transferring any solid particulates. The sample height should be approximately 4-5 cm.

  • Final Steps: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.

Instrument & Acquisition Parameters

The following parameters are a robust starting point. The goal is to achieve the best S/N for all peaks, particularly the quaternary carbons, in the least amount of time.[11]

ParameterRecommended ValueRationale & Expert Insight
Spectrometer Frequency ≥ 400 MHz for ¹HHigher fields provide better signal dispersion and sensitivity.
Pulse Program zgpg30 (or equivalent)A 30° pulse angle is used instead of the standard 90°. This is crucial for allowing quaternary carbons, which have long T₁ relaxation times, to fully relax between pulses, preventing signal saturation and ensuring they are reliably detected.[11][12]
Acquisition Time (AQ) 1.0 – 2.0 sDefines the data sampling duration. This range provides adequate digital resolution for sharp peaks.
Relaxation Delay (D1) 2.0 sThis delay between scans allows for further spin-lattice relaxation, which is critical for quantitative accuracy and observing quaternary carbons.
Number of Scans (NS) 1024 - 4096The S/N ratio improves with the square root of NS. Start with 1024 scans (~1 hour) and increase if necessary based on sample concentration.
Spectral Width (SW) 0 – 220 ppmThis range comfortably covers all expected carbon resonances from aliphatic to carbonyl regions.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.
Decoupling Proton Broadband DecouplingSimplifies the spectrum by collapsing ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon.[13]
Data Processing and Analysis Workflow

Accurate processing is as critical as proper acquisition for extracting meaningful information.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh 50-100 mg of Analyte dissolve 2. Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer 3. Transfer to 5 mm NMR Tube dissolve->transfer setup 4. Instrument Setup (Lock, Tune, Shim) transfer->setup acquire 5. Acquire Data (zgpg30, NS=1024) setup->acquire fid 6. Free Induction Decay (FID) acquire->fid process 7. Fourier Transform, Phasing & Baseline Correction fid->process analyze 8. Reference Spectrum (DMSO-d6 at 39.52 ppm) process->analyze assign 9. Peak Picking & Structural Assignment analyze->assign

Caption: Standardized workflow for 13C NMR analysis.

  • Fourier Transform (FT): The raw time-domain signal (FID) is converted into the frequency-domain spectrum.

  • Phase Correction: Adjust the phase of the spectrum so that all peaks are upright and symmetrical (pure absorption mode).

  • Baseline Correction: Ensure the baseline of the spectrum is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis by setting the center of the DMSO-d₆ solvent peak to δ 39.52 ppm.

  • Peak Picking: Identify the precise chemical shift for each resonance in the spectrum.

Spectral Interpretation: Predicted Data and Assignment

Based on established chemical shift principles and data from analogous structures, the following 13C NMR chemical shifts are predicted for 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one.[4][5][14][15]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for AssignmentSignal Intensity
C4 (C=O) 162 – 166Carbonyl carbon in a lactam (amide) environment, highly deshielded by adjacent N and O atoms.Weak (Quaternary)
C2 155 – 159Amidine-like carbon bonded to N and S, significantly deshielded.Weak (Quaternary)
C8a 145 – 149Aromatic quaternary carbon adjacent to nitrogen (N1).Weak (Quaternary)
C5 135 – 139Aromatic CH ortho to the bromine atom and meta to the ring fusion.Strong (Protonated)
C7 128 – 132Aromatic CH meta to the bromine atom.Strong (Protonated)
C4a 120 – 124Aromatic quaternary carbon adjacent to the carbonyl group.Weak (Quaternary)
C8 118 – 122Aromatic CH ortho to the ring fusion.Strong (Protonated)
C6 (C-Br) 114 – 118Aromatic quaternary carbon attached to bromine; influenced by the heavy atom effect.Weak (Quaternary)
-SCH₃ 12 – 16Aliphatic methyl carbon attached to sulfur, appearing in the far upfield region.Strong (Protonated)

Conclusion

This application note provides a robust and scientifically grounded protocol for the 13C NMR analysis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one. By understanding the causal factors behind parameter selection and spectral prediction, researchers can confidently acquire and interpret data, ensuring the structural integrity of this important pharmaceutical scaffold. This methodology serves as a reliable template for the characterization of related heterocyclic compounds in the drug discovery and development process.

References

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  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Kimura, N., et al. (2001). 13C-NMR Chemical Shifts of TA-270 (in DMSO-d6). ResearchGate. Available at: [Link]

  • Sommer, K., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Available at: [Link]

  • Sparks, J. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. University of Mississippi eGrove. Available at: [Link]

  • LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]

  • Giesbrecht, K., et al. (2023). Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitor. ChemRxiv. Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. Available at: [Link]

  • Patel, H. J., et al. (2012). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Der Pharma Chemica. Available at: [Link]

  • Lodewyk, M. W., et al. (2015). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Available at: [Link]

  • Kurutz, J. (2020). Optimized Default 13C Parameters. University of Chicago NMR Facility. Available at: [Link]

  • Patel, P. S., et al. (2012). Synthesis and characterization of 3-(4-aminophenyl)-2-methyl-6-bromoquinazolin-4-one. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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  • Western University. NMR Sample Preparation. Available at: [Link]

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  • ACD/Labs. NMR Prediction. Available at: [Link]

  • Karki, M., et al. (2022). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. Available at: [Link]

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  • University of Houston. Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Available at: [Link]

  • Dereli, Ö., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives by Theoretical Method. Trade Science Inc. Available at: [Link]

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amino-Phenyl)-3-Amino-Quinazolin-4(3h). Available at: [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]

  • ChemAxon. NMR Predictor. Available at: [Link]

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  • DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6–dihydropyrimidin–4–yl)m. Available at: [Link]

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Application

Application Note &amp; Protocol: Molecular Docking Simulation of 6-Bromo-Quinazolinones with EGFR

Abstract This guide provides a comprehensive protocol for conducting molecular docking simulations of 6-bromo-quinazolinone derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase domain. The overexpression a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive protocol for conducting molecular docking simulations of 6-bromo-quinazolinone derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase domain. The overexpression and mutation of EGFR are critical factors in the progression of various cancers, making it a prime target for therapeutic intervention.[1][2] Quinazolinone-based compounds have emerged as a potent class of EGFR inhibitors, with several approved drugs featuring this scaffold.[3][4][5] This document details the scientific rationale, step-by-step experimental workflow, and data interpretation methods for in silico evaluation of novel 6-bromo-quinazolinone compounds as potential EGFR inhibitors. The protocols are designed for researchers in drug discovery and computational biology, providing a framework for predicting binding affinities and interaction modes to guide further experimental validation.

Scientific Foundation & Strategic Overview

EGFR: A Validated Oncogenic Driver

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In many cancer types, including non-small cell lung cancer (NSCLC), aberrant EGFR signaling due to overexpression or activating mutations leads to uncontrolled cell growth and tumor progression.[1][2] Consequently, inhibiting the EGFR kinase activity is a clinically validated strategy for cancer therapy.[4] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the kinase domain have shown significant success.[6]

The Quinazolinone Scaffold: A Privileged Structure for Kinase Inhibition

The quinazoline core is a well-established pharmacophore in the design of kinase inhibitors.[7][8] Its rigid, heterocyclic structure provides a robust scaffold that can be readily functionalized to optimize interactions within the ATP-binding pocket of kinases like EGFR.[3][4] Several FDA-approved EGFR inhibitors, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline scaffold, underscoring its importance in this therapeutic area.[3][5] The quinazoline ring system can form crucial hydrogen bonds and hydrophobic interactions with key residues in the EGFR active site, contributing to high binding affinity.[3]

Rationale for 6-Bromo Substitution

The strategic placement of a bromine atom at the 6-position of the quinazolinone core is a rational design choice aimed at enhancing inhibitory potency. Halogen bonding is a recognized non-covalent interaction that can contribute to ligand-protein binding affinity. The bromine atom can act as a halogen bond donor, potentially forming favorable interactions with electron-rich residues in the binding pocket. Furthermore, the lipophilic nature of the bromine substituent can enhance hydrophobic interactions within the active site, displacing water molecules and leading to a more favorable entropic contribution to binding. This application note will guide the user in simulating how this specific substitution influences the binding orientation and affinity with EGFR.

In Silico Experimental Workflow

A well-defined computational workflow is essential for reproducible and reliable molecular docking results. The process involves meticulous preparation of both the protein receptor and the small molecule ligand, followed by the docking simulation and a thorough analysis of the results.

Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Select & Download EGFR Structure (e.g., PDB: 1M17) PrepProt 2. Prepare Protein - Remove water, ligands - Add hydrogens - Assign charges PDB->PrepProt Clean Structure Grid 4. Grid Box Generation - Define active site - Center on co-crystallized ligand PrepProt->Grid Prepared Receptor Ligand 3. Prepare Ligand (6-Bromo-Quinazolinone) - 2D to 3D conversion - Energy minimization Dock 5. Molecular Docking - AutoDock Vina - Generate binding poses Ligand->Dock Prepared Ligand Grid->Dock Defined Search Space Results 6. Analyze Poses - Binding Energy (kcal/mol) - RMSD calculation Dock->Results Docked Poses Visualize 7. Visualize Interactions - Hydrogen bonds - Hydrophobic contacts - Key residues (e.g., Met769) Results->Visualize Top-Ranked Pose Validate 8. Protocol Validation - Re-docking of native ligand - RMSD < 2.0 Å

Caption: Overall workflow for the molecular docking simulation of 6-bromo-quinazolinones with EGFR.

Detailed Protocols

This section provides a step-by-step protocol for performing the molecular docking simulation. The use of specific software is mentioned for illustrative purposes; however, the principles are transferable to other molecular modeling suites like Schrödinger, MOE, or GOLD.[9]

Required Software
  • BIOVIA Discovery Studio Visualizer: For protein and ligand preparation, and for visualization of results.[10][11]

  • AutoDock Tools (ADT): To prepare protein and ligand files in the required PDBQT format.

  • AutoDock Vina: The docking engine for performing the simulation.[1]

  • Open Babel (Optional): For file format conversions.

Protocol 1: Protein Preparation

The quality of the initial protein structure is paramount for a meaningful docking study.

  • Structure Retrieval: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A suitable starting point is PDB ID: 1M17 , which contains the EGFR kinase domain in complex with the quinazoline-based inhibitor Erlotinib.[12][13] This structure provides a validated reference for the active site.

  • Initial Cleaning (Discovery Studio):

    • Open the 1M17 PDB file in Discovery Studio.

    • The structure contains the protein, the co-crystallized ligand (Erlotinib), and water molecules. For this protocol, remove all water molecules and the original ligand. This can be done by selecting these components in the hierarchy view and deleting them.[10]

  • Preparation for Docking (AutoDock Tools):

    • Open the cleaned PDB file in AutoDock Tools.

    • Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

    • Assign Charges: Compute Gasteiger charges. These partial atomic charges are essential for calculating the electrostatic interactions in the docking scoring function.

    • Merge Non-Polar Hydrogens: Merge non-polar hydrogens to reduce computational complexity.

    • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Protocol 2: Ligand Preparation

The 6-bromo-quinazolinone ligand must be converted to a 3D structure and prepared with the correct chemical properties.

  • Ligand Creation:

    • Draw the 2D structure of your 6-bromo-quinazolinone derivative using a chemical drawing tool like ChemDraw or the built-in sketcher in Discovery Studio.

    • Convert the 2D structure to a 3D conformation.

  • Energy Minimization:

    • Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy, sterically favorable starting conformation.

    • Save the minimized ligand as a .mol2 or .pdb file.

  • Preparation for Docking (AutoDock Tools):

    • Open the minimized ligand file in AutoDock Tools.

    • Detect Root: Define the rotatable bonds to allow for conformational flexibility during docking.

    • Assign Charges: Compute Gasteiger charges.

    • Save as PDBQT: Save the prepared ligand as a .pdbqt file.

Protocol 3: Docking Simulation with AutoDock Vina
  • Grid Box Generation: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

    • Load the prepared protein PDBQT file into AutoDock Tools.

    • Center the grid box on the position of the co-crystallized ligand (Erlotinib) from the original 1M17 structure. This ensures the search is focused on the known ATP-binding site.[14]

    • Adjust the size of the grid box to encompass the entire binding pocket, typically with dimensions around 22.5 x 22.5 x 22.5 Å (or 60 x 60 x 60 points with 0.375 Å spacing).[1]

    • Output the grid parameters (center coordinates and dimensions) to a configuration file (e.g., conf.txt).

  • Configuration File (conf.txt): Create a text file that specifies the input files and simulation parameters for AutoDock Vina.

  • Running the Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log docking_log.txt

Results, Analysis, and Validation

Interpreting the Output

AutoDock Vina will generate a PDBQT file (docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity.

  • Binding Affinity: This value, given in kcal/mol, is an estimate of the binding free energy. More negative values indicate a more stable protein-ligand complex and thus, higher predicted affinity.[1]

  • Binding Poses: Vina typically outputs multiple binding modes. The top-ranked pose (Mode 1) is the one with the lowest binding energy.

Data Presentation

Summarize the docking results for multiple 6-bromo-quinazolinone derivatives in a table for clear comparison.

Compound IDBinding Affinity (kcal/mol)Key H-Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)
Control (Erlotinib) -8.5Met769Leu694, Val702, Ala719, Leu820
6-Bromo-Q1 -9.2Met769, Thr830Leu694, Val702, Ala719, Pro770, Leu820
6-Bromo-Q2 -8.9Met769Val702, Ala719, Lys721, Leu820

Note: The data in this table is illustrative and should be replaced with actual simulation results.

Visualization of Interactions (Discovery Studio)

Visual analysis of the top-ranked docking pose is crucial to understand the molecular basis of the predicted binding.

  • Load the prepared protein PDBQT and the docking_results.pdbqt file into Discovery Studio.

  • Focus on the top-ranked pose of your 6-bromo-quinazolinone derivative within the EGFR active site.

  • Use the "Ligand Interactions" tool to generate a 2D and 3D representation of the interactions.

  • Identify key interactions:

    • Hydrogen Bonds: Look for hydrogen bonds between the quinazolinone core and the hinge region of EGFR, particularly with the backbone of Met769 . This is a canonical interaction for many EGFR inhibitors.[7]

    • Hydrophobic Interactions: Analyze contacts with hydrophobic residues such as Leu694, Val702, Ala719, and Leu820 .[7]

    • Halogen Bonds: Specifically investigate the proximity of the 6-bromo substituent to any potential halogen bond acceptors (e.g., backbone carbonyl oxygens).

EGFR Signaling Pathway cluster_pathways Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates RAS_RAF RAS-RAF-MAPK Pathway Dimer->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT Proliferation Cell Proliferation & Growth RAS_RAF->Proliferation leads to Survival Cell Survival (Anti-Apoptosis) PI3K_AKT->Survival leads to Inhibitor 6-Bromo-Quinazolinone (TKI) Inhibitor->Dimer Inhibits (ATP Competition)

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by TKIs.

Self-Validating System: Protocol Validation

To ensure the trustworthiness of your docking protocol, it is essential to perform a validation step.[7]

  • Re-docking: Use the established protocol to dock the co-crystallized ligand (Erlotinib) back into the active site of 1M17.

  • RMSD Calculation: Superimpose the lowest energy pose of the re-docked Erlotinib with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligands.

  • Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[7][14]

Conclusion and Future Directions

This application note outlines a robust and validated workflow for the molecular docking of 6-bromo-quinazolinone derivatives against the EGFR kinase domain. By following these protocols, researchers can effectively screen novel compounds, predict their binding affinities, and gain insights into their specific molecular interactions. The results from these in silico studies serve as a critical foundation for prioritizing candidates for chemical synthesis and subsequent in vitro biological evaluation, such as IC50 determination.[2] Promising compounds can be further investigated using more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time.[14]

References

  • Al-Salahi, R., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. Available at: [Link]

  • Kamal, M. A., et al. (2023). Insights from the molecular docking analysis of EGFR antagonists. PMC - NIH. Available at: [Link]

  • RCSB PDB. (2010). 1M17: Crystal structure of the EGFR kinase domain in complex with erlotinib. RCSB Protein Data Bank. Available at: [Link]

  • Zou, H., et al. (2013). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • MDPI. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. Available at: [Link]

  • MDPI. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with... ResearchGate. Available at: [Link]

  • Dassault Systèmes. (n.d.). BIOVIA Discovery Studio. Dassault Systèmes. Available at: [Link]

  • Martinelli, A. (n.d.). Introduction to the Discovery Studio Visualizer. University of Pisa. Available at: [Link]

  • Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • NIH. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available at: [Link]

  • Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: A Reliable Two-Step Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one for Drug Discovery Applications

An Application Note from the Office of the Senior Application Scientist Abstract Quinazolinone derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities including antic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Quinazolinone derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] These heterocyclic systems serve as valuable intermediates in the synthesis of more complex bioactive molecules.[1] This application note provides a detailed, field-proven protocol for the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, a key intermediate for developing novel cytotoxic agents and other therapeutics.[3] The described two-step procedure is robust, high-yielding, and proceeds from commercially available starting materials, making it highly suitable for both academic research and industrial drug development settings. We will elucidate the chemical principles behind each step, provide a comprehensive, step-by-step experimental guide, and outline the necessary characterization and safety protocols to ensure a reproducible and safe outcome.

Introduction and Scientific Rationale

The synthesis of substituted quinazolin-4(3H)-ones is a subject of significant interest. The core structure is a versatile scaffold that can be functionalized at various positions to modulate its pharmacological profile.[4] The target molecule, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, incorporates three key features for further chemical elaboration: a bromine atom at the 6-position, which can be used for cross-coupling reactions; a mercapto group at the 2-position, which is readily alkylated; and a phenyl group at the 3-position, which influences the molecule's spatial arrangement and bioactivity.

The synthetic strategy presented here is a logical and efficient pathway that builds the heterocyclic core in a controlled manner.

  • Step 1: Electrophilic Bromination. The synthesis begins with the selective bromination of anthranilic acid. The amino group (-NH₂) is a strong activating, ortho, para-directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. The powerful directing effect of the amino group ensures that bromination occurs predominantly at the position para to it (the 5-position), yielding 5-bromoanthranilic acid.[5][6] N-bromosuccinimide (NBS) is employed as the bromine source, offering a safer and more convenient alternative to handling elemental bromine.[3]

  • Step 2: Cyclocondensation. The second step involves the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate. This is a classic and reliable method for constructing the 2-mercapto-quinazolin-4-one ring system.[3][7] The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Subsequent intramolecular cyclization, driven by the attack of the amino nitrogen onto the carboxylic acid carbonyl, followed by dehydration, yields the stable, fused heterocyclic product.[7][8] The use of a base, such as triethylamine, facilitates the reaction.[3]

Overall Reaction Scheme

A schematic representation of the two-step synthesis.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified reagent quantities, reaction conditions, and work-up procedures is critical for achieving the desired yield and purity.

All reagents should be of analytical grade or higher and used without further purification.

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeRoleCAS No.
Part A
Anthranilic Acid (1)137.14202.74 gStarting Material118-92-3
N-Bromosuccinimide (NBS) (2)177.98213.73 gBrominating Agent128-08-5
Acetonitrile (MeCN)41.05-50 mLSolvent75-05-8
Part B
5-Bromoanthranilic Acid (3)216.04102.16 gIntermediate5794-88-7
Phenyl Isothiocyanate (4)135.19151.8 mLCyclizing Agent103-72-0
Triethylamine (TEA)101.19-2 mLBase Catalyst121-44-8
Absolute Ethanol (EtOH)46.07-30 mLSolvent64-17-5
  • Standard laboratory glassware (round-bottom flasks, beakers, Erlenmeyer flasks)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Büchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • Fume hood

Part A: Synthesis of 5-Bromoanthranilic Acid (3) [3]

  • Preparation: In a 100 mL round-bottom flask, dissolve anthranilic acid (2.74 g, 20 mmol) in 20 mL of acetonitrile. In a separate beaker, dissolve N-bromosuccinimide (3.73 g, 21 mmol) in 30 mL of acetonitrile.

  • Reaction: While stirring the anthranilic acid solution at room temperature, add the N-bromosuccinimide solution dropwise over 10-15 minutes.

  • Stirring: Continue to stir the resulting mixture vigorously at room temperature for 2 hours. The formation of a precipitate will be observed.

  • Work-up: Upon completion (monitored by TLC), filter the precipitate using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold acetonitrile (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the white to off-white solid at room temperature to afford pure 5-bromoanthranilic acid (Yield reported: 61.85%).[3]

Part B: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5) [3]

  • Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser, add 5-bromoanthranilic acid (2.16 g, 10 mmol), absolute ethanol (30 mL), phenyl isothiocyanate (1.8 mL, 15 mmol), and triethylamine (2 mL).

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) with constant stirring.

  • Monitoring: Maintain the reflux for 20 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Filter the solid residue using a Büchner funnel.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one as a solid (Yield reported: 83.2%).[3]

Workflow Visualization

The following diagram illustrates the sequential logic of the synthesis protocol.

SynthesisWorkflow cluster_step1 Part A: Bromination cluster_step2 Part B: Cyclocondensation A1 Anthranilic Acid P1 Stir at RT for 2h A1->P1 A2 N-Bromosuccinimide (NBS) in Acetonitrile A2->P1 W1 Filter & Wash P1->W1 I1 Intermediate: 5-Bromoanthranilic Acid W1->I1 B1 Phenyl Isothiocyanate Triethylamine (TEA) in Absolute Ethanol P2 Reflux at 65°C for 20h B1->P2 W2 Cool, Filter & Recrystallize P2->W2 FP Final Product: 6-bromo-2-mercapto-3-phenyl- quinazolin-4(3H)-one W2->FP I1_alias->P2

Caption: Experimental workflow for the two-step synthesis.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques. The expected spectral data are consistent with the structure of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[3]

  • ¹H-NMR: Aromatic protons will appear in the typical downfield region (δ 7-8 ppm). The N-H and S-H protons may be broad or exchangeable with D₂O.

  • ¹³C-NMR: The carbonyl carbon (C=O) signal is expected to appear significantly downfield (around δ 160 ppm).[3] Signals for the aromatic carbons and the thione carbon (C=S) will also be present in their characteristic regions.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (C₁₄H₉BrN₂OS, M.W. = 333.21 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.[3]

  • Melting Point: A sharp melting point indicates high purity of the synthesized compound.

Safety and Handling

  • All experimental procedures must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Phenyl Isothiocyanate: Is toxic and a lachrymator (tear-inducing). Handle with extreme care in a well-ventilated fume hood.

  • Triethylamine (TEA): Is flammable and corrosive. It has a strong, unpleasant odor.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Medires. Available at: [Link]

  • Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (2010). International Journal of Chemistry Research. Available at: [Link]

  • 6-Bromo-2-phenylquinazolin-4(1H)-one. PubChem. Available at: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2018). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Example of sulfur elimination. Reaction of alkyl isothiocyanates with anthranilic acid. (1964). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (2018). ResearchGate. Available at: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2018). Taylor & Francis Online. Available at: [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (2018). DergiPark. Available at: [Link]

  • Reactivity and diverse synthetic applications of acyl isothiocyanates. (2015). Arkivoc. Available at: [Link]

  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. (2020). RSC Medicinal Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

Welcome to the technical support center for the synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis and improve your reaction yield and purity.

The synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is typically approached via a two-step sequence. This guide is structured around this common pathway, addressing potential issues at each stage.

Visualized Synthesis Workflow

The following diagram outlines the accepted two-step synthetic pathway, which forms the basis for this guide.

A 5-Bromoanthranilic Acid C Intermediate: 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one A->C Step 1: Cyclization B Ammonium Thiocyanate (NH4SCN) + Acyl Chloride B->C F Final Product: 6-Bromo-2-(methylsulfanyl)-3,4- dihydroquinazolin-4-one C->F Step 2: S-Methylation D Methylating Agent (e.g., Methyl Iodide) D->F E Base (e.g., K2CO3, NaH) E->F

Caption: General two-step synthesis pathway.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Step 1: Cyclization to form 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Question 1: My reaction yield for the 2-thioxo intermediate is very low, and I recover a significant amount of unreacted 5-bromoanthranilic acid. What is causing this?

Answer: This issue typically points to incomplete activation of the anthranilic acid or inefficient cyclization. The reaction proceeds through an initial formation of an acyl isothiocyanate from a reagent like ethoxycarbonylisothiocyanate, or via an acylthiourea intermediate which then cyclizes.[1]

  • Causality:

    • Insufficient Acylating Agent: If using a method that generates the isothiocyanate in situ (e.g., from ammonium thiocyanate and an acyl chloride), an inadequate amount of the activating acyl chloride will leave the anthranilic acid unreacted.

    • Reaction Temperature Too Low: The cyclization step, which involves the intramolecular attack of the amine onto the thiocarbonyl group followed by dehydration, is often the rate-limiting step and requires sufficient thermal energy.

    • Inappropriate Solvent: The choice of solvent is critical for solubilizing the starting materials and facilitating the reaction. Polar aprotic solvents like DMF or dioxane are often preferred.

  • Solutions:

    • Verify Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of your thiocyanate source and activating agent is used. A slight excess (1.1-1.2 equivalents) can often drive the reaction to completion.

    • Increase Reaction Temperature: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant decomposition. Microwave-assisted synthesis can also be explored to reduce reaction times and improve yields.

    • Solvent Optimization: If solubility is an issue, consider switching to a higher-boiling polar aprotic solvent such as DMF, DMSO, or NMP.

Question 2: My main product is not the desired 2-thioxo intermediate, but a complex mixture of byproducts. How can I improve selectivity?

Answer: Formation of multiple byproducts suggests that side reactions are competing with the desired cyclization.

  • Causality:

    • Decomposition of Starting Material: 5-Bromoanthranilic acid can decarboxylate at excessively high temperatures, leading to bromoaniline derivatives that can undergo undesired side reactions.

    • Hydrolysis of Intermediates: The acyl isothiocyanate intermediate is sensitive to moisture. Water in the reaction can lead to hydrolysis back to the starting materials or formation of other impurities.

    • Intermolecular Reactions: At high concentrations and temperatures, intermolecular condensation reactions can occur, leading to oligomeric or polymeric byproducts.

  • Solutions:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Controlled Temperature: Avoid excessive heating. The optimal temperature should be high enough for cyclization but low enough to prevent decomposition. A temperature range of 80-120 °C is a good starting point for many quinazolinone syntheses.

    • Gradual Addition: Add the activating agent (e.g., acyl chloride) dropwise to a solution of the 5-bromoanthranilic acid and thiocyanate source at a lower temperature (e.g., 0 °C or room temperature) before heating. This can control the initial exothermic reaction and minimize side product formation.

Step 2: S-Methylation to form 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

Question 3: The S-methylation reaction is sluggish or incomplete. How can I drive it to completion?

Answer: An incomplete methylation reaction is often due to issues with the base, the methylating agent, or the reaction conditions.

  • Causality:

    • Insufficiently Strong Base: The thiol proton of the 2-thioxo intermediate has a pKa that requires a sufficiently strong base for complete deprotonation to the thiolate anion, which is the active nucleophile.

    • Poor Solubility: The 2-thioxo intermediate may have poor solubility in the chosen solvent, limiting its availability to react with the base and methylating agent.

    • Inactive Methylating Agent: Methyl iodide can degrade over time, especially if exposed to light.

  • Solutions:

    • Choice of Base and Solvent:

      • For weaker bases like potassium carbonate (K₂CO₃), a polar aprotic solvent like DMF or acetone is necessary to facilitate the reaction.

      • For a more robust reaction, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be used. This will ensure complete deprotonation of the thiol.[2]

    • Temperature Control: While some methylations proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate. Monitor by TLC to avoid byproduct formation.

    • Reagent Quality: Use a fresh, clear (not brown) bottle of methyl iodide. Ensure it has been stored properly.

Question 4: I am observing two product spots on my TLC plate, suggesting the formation of an isomer. How do I favor S-methylation over N-methylation?

Answer: The formation of an N-methylated isomer is a common side reaction in the alkylation of 2-thioxoquinazolines.[3] The ambident nature of the intermediate anion (with nucleophilic centers at both sulfur and nitrogen) is the root cause. The regioselectivity is influenced by the reaction conditions.

  • Causality (HSAB Principle):

    • S-Alkylation (Soft-Soft Interaction): The sulfur atom is a "soft" nucleophile. It preferentially reacts with "soft" electrophiles. Methyl iodide (CH₃I) is considered a soft methylating agent.

    • N-Alkylation (Hard-Hard Interaction): The nitrogen atom is a "harder" nucleophile and reacts more readily with "hard" electrophiles like dimethyl sulfate ((CH₃)₂SO₄).

    • Solvent Effects: Polar aprotic solvents (like DMF, acetone) tend to favor S-alkylation, as they solvate the cation of the base but leave the soft thiolate anion relatively free to react. Polar protic solvents (like ethanol) can solvate the thiolate through hydrogen bonding, potentially increasing the relative reactivity of the nitrogen atom.

  • Troubleshooting Workflow for Regioselectivity:

Start Isomeric Mixture Observed (S- and N-Methylation) CheckReagent Check Methylating Agent Start->CheckReagent CheckSolvent Check Solvent CheckReagent->CheckSolvent Is it 'soft' (e.g., CH3I)? UseSoft Use a 'soft' methylating agent like Methyl Iodide (CH3I). CheckReagent->UseSoft Is it 'hard'? AvoidHard Avoid 'hard' agents like Dimethyl Sulfate. CheckReagent->AvoidHard CheckBase Check Base/Temp CheckSolvent->CheckBase Is it aprotic? UseAprotic Use a polar aprotic solvent (e.g., DMF, Acetone). CheckSolvent->UseAprotic Is it protic? AvoidProtic Avoid protic solvents (e.g., Ethanol). CheckSolvent->AvoidProtic LowerTemp Run reaction at lower temp (e.g., RT) to favor kinetic (S-alkylation) product. CheckBase->LowerTemp Is temp high? Success Improved S-Methylation Selectivity UseSoft->Success UseAprotic->Success LowerTemp->Success

Sources

Optimization

Optimization of reaction conditions for synthesizing 6-bromo-quinazolinones from 5-bromoanthranilic acid

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 6-bromo-quinazolinones. Technical Support Center: Synthesis of 6-Bromo-Quinazolinones Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 6-bromo-quinazolinones.

Technical Support Center: Synthesis of 6-Bromo-Quinazolinones

Welcome to the technical support guide for the synthesis and optimization of 6-bromo-quinazolinones from 5-bromoanthranilic acid. The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2][3] The 6-bromo substitution, in particular, has been shown to enhance the anticancer effects of these compounds.[4]

This guide is structured to provide direct, actionable advice through a troubleshooting and FAQ format, supplemented with detailed protocols and workflow visualizations. Our goal is to help you navigate the common challenges in this synthesis, optimize your reaction conditions, and improve your overall yield and purity.

Core Synthetic Pathway Overview

The most prevalent and reliable method for synthesizing 2,3-disubstituted 6-bromo-quinazolin-4(3H)-ones from 5-bromoanthranilic acid is a two-step process. This involves the initial formation of a benzoxazinone intermediate, which is subsequently cyclized with an amine.[1][5] This approach offers versatility in introducing a wide range of substituents at the 2 and 3 positions of the quinazolinone core.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acylation & Cyclization cluster_step2 Step 2: Amination & Ring Closure A 5-Bromoanthranilic Acid B 6-Bromo-2-substituted- 3,1-benzoxazin-4-one (Intermediate) A->B + Acyl Chloride or    Anhydride (e.g., Acetic    Anhydride) Reflux C 6-Bromo-2,3-disubstituted- quinazolin-4(3H)-one (Final Product) B->C + Primary Amine    (e.g., Aniline) Reflux in Acetic Acid    or Pyridine

Caption: General two-step synthesis of 6-bromo-quinazolinones.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: Starting Materials and General Setup

Q1: My reaction is sluggish or failing. Could my starting materials be the issue?

A: Absolutely. The purity and handling of your starting materials are critical.

  • 5-Bromoanthranilic Acid: Ensure it is free from residual impurities from its own synthesis (e.g., from the bromination of anthranilic acid).[6] Recrystallization may be necessary if the purity is questionable.

  • Solvents: For the first step involving acyl chlorides or anhydrides, the use of anhydrous (dry) solvents is crucial. Any moisture will lead to the hydrolysis of your acylating agent, reducing its effective concentration and leading to poor yields. Solvents like pyridine should be freshly distilled.[6]

  • Reagents: Use high-purity acylating agents and amines. Reagents should be stored under appropriate conditions (e.g., under inert gas, desiccated) to prevent degradation.

Q2: How should I monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most effective method for monitoring these reactions.[1][4]

  • System Selection: A common mobile phase is a mixture of toluene and methanol (e.g., 2:1 ratio) or petroleum ether and ethyl acetate.[2] You will need to optimize the solvent system for your specific derivatives.

  • Visualization: Use a UV lamp (254 nm) for visualization. The starting material, intermediate, and product should have distinct Rf values.

  • Tracking: Spot the reaction mixture alongside your starting materials at regular intervals (e.g., every 30-60 minutes) to observe the disappearance of reactants and the appearance of the product spot. The reaction is complete when the starting material spot is no longer visible.

Part 2: Step 1 - Synthesis of the Benzoxazinone Intermediate

Q3: My yield of the 6-bromo-3,1-benzoxazin-4-one intermediate is very low. What are the common causes?

A: Low yield in this step is a frequent problem. Here’s a troubleshooting workflow:

Troubleshooting_Step1 Start Low Yield of Benzoxazinone Intermediate CheckPurity Verify Purity of 5-Bromoanthranilic Acid Start->CheckPurity CheckAnhydrous Ensure Anhydrous Conditions Start->CheckAnhydrous CheckTempTime Optimize Reflux Temperature & Time Start->CheckTempTime CheckReagent Check Stoichiometry of Acylating Agent Start->CheckReagent Sol_Purity Action: Recrystallize starting material. CheckPurity->Sol_Purity Sol_Anhydrous Action: Use freshly distilled dry solvents. Run reaction under inert atmosphere (N2/Ar). CheckAnhydrous->Sol_Anhydrous Sol_TempTime Action: Reflux for at least 4-6 hours. Monitor completion by TLC. CheckTempTime->Sol_TempTime Sol_Reagent Action: Use a slight excess of acylating agent (e.g., 1.2 eq). Using a large excess can complicate purification. CheckReagent->Sol_Reagent

Caption: Troubleshooting logic for low-yield benzoxazinone synthesis.

  • Causality: The reaction involves an N-acylation followed by a cyclization dehydration. Insufficient heat or time prevents the cyclization from going to completion. Water in the reaction mixture hydrolyzes the anhydride or acyl chloride, effectively stopping the reaction.[1][3] Using an excess of the acylating agent can drive the reaction forward, but a large excess can be difficult to remove later.[6]

Part 3: Step 2 - Conversion to 6-Bromo-Quinazolinone

Q4: The conversion of my benzoxazinone intermediate to the final quinazolinone is incomplete. How can I drive the reaction to completion?

A: This step involves the nucleophilic attack of an amine on the benzoxazinone, followed by ring-opening and subsequent cyclization to the quinazolinone.

  • Choice of Solvent: The solvent plays a crucial role. Glacial acetic acid or pyridine are commonly used and often facilitate the reaction by acting as both solvent and catalyst.[1][6]

  • Reaction Time and Temperature: These reactions typically require refluxing for several hours (4-8 hours).[6] Incomplete reactions are often due to insufficient heating time. Monitor carefully by TLC until the benzoxazinone spot disappears.

  • Amine Reactivity: The nucleophilicity of your chosen amine matters. Electron-poor anilines may react more slowly than electron-rich ones. For less reactive amines, you may need to extend the reaction time or consider a higher-boiling solvent (if thermally stable).

Q5: I'm having difficulty purifying my final product. What are the best techniques?

A: Purification is key to obtaining a high-quality final compound.

  • Work-up: A common and effective work-up procedure is to cool the reaction mixture and pour it into crushed ice or ice-cold water.[6][7] This typically causes the crude product to precipitate. The resulting solid can then be collected by filtration.

  • Washing: Wash the filtered solid thoroughly with water to remove any residual acid (like acetic acid) or water-soluble byproducts.

  • Recrystallization: This is the most important step for achieving high purity. Ethanol is a frequently cited and effective solvent for recrystallizing 6-bromo-quinazolinone derivatives.[4][6] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

Optimized Experimental Protocols

The following protocols are generalized from established literature methods and should be adapted to your specific target molecule.

Protocol 1: Synthesis of 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone

This is a representative two-step protocol.

Step A: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one

  • In a round-bottom flask equipped with a reflux condenser, add 5-bromoanthranilic acid (1 equivalent).

  • Add an excess of acetic anhydride (e.g., 3-5 equivalents).

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled mixture onto crushed ice to precipitate the product.

  • Filter the resulting white solid, wash thoroughly with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step B: Synthesis of 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone

  • To a round-bottom flask, add the 6-bromo-2-methyl-3,1-benzoxazin-4-one (1 equivalent) from Step A.

  • Add aniline (1.1 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water, then dry.

  • Recrystallize the crude product from hot ethanol to yield the pure 6-bromo-2-methyl-3-phenyl-4(3H)-quinazolinone.[6]

Reaction Parameter Optimization

Optimizing reaction conditions is crucial for maximizing yield and minimizing side products. The table below summarizes various approaches found in the literature.

MethodKey ReagentsSolvent/CatalystConditionsTypical YieldKey Insights
Two-Step (via Benzoxazinone) 5-Bromoanthranilic acid, Acyl Chloride/Anhydride, AminePyridine or Glacial Acetic AcidReflux, 4-8 hours per stepGood to ExcellentA versatile and widely used method allowing for diverse substitutions.[1][6]
Niementowski Reaction 5-Bromoanthranilic acid, FormamideFormamide (reagent and solvent)130-140 °C, 2 hoursUp to 96%A high-yielding method for synthesizing the unsubstituted (at C2) quinazolinone core.[8][9]
Isothiocyanate Route 5-Bromoanthranilic acid, Phenyl isothiocyanateEthanol, TriethylamineReflux at 65 °C, 20 hours~83%Provides a direct route to 2-mercapto-quinazolinone derivatives.[4]
Microwave-Assisted Anthranilic acid, Trimethyl orthoformate, AmineEthanolMW Irradiation, 120 °C, 30 minGoodSignificantly reduces reaction times; a "green chemistry" approach.[7][10]
Clay Catalysis Anthranilic acid, AmidesOrganic ClaySolvent-free, MW IrradiationGoodA solvent-less, environmentally friendly alternative.[11]

References

  • Rajveer, C., Swarnalatha, C., Stephen Rathinaraj, B., & Sudhrshini, S. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Chemistry Research, 1(1), 21-24.
  • BenchChem Technical Support Team. (2025). The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. Benchchem.
  • Perković, I., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. [Link]

  • Unknown Author. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. ResearchGate. [Link]

  • Fassihi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH). [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One. Medires. [Link]

  • Jiang, B., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information (NCBI). [Link]

  • Unknown Author. (2022). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Unknown Author. (2020). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • Unknown Author. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Center for Biotechnology Information (NCBI). [Link]

  • Piotrowska, D. G. (2016). Synthetic Scheme of 6-Bromo-2,3-disubstituted-4(3H)-quinazolinones. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Cytotoxicity Analysis: 6-Bromo-quinazolinone Versus Doxorubicin in Cancer Cell Lines

For Immediate Release A Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the cytotoxic properties of 6-bromo-quinazolinone derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the cytotoxic properties of 6-bromo-quinazolinone derivatives and the widely-used chemotherapeutic agent, doxorubicin. Synthesizing data from multiple studies, this document details their mechanisms of action, comparative efficacy in various cancer cell lines, and the experimental protocols required to evaluate these effects.

Introduction: Two Distinct Approaches to Inducing Cancer Cell Death

The quest for more effective and selective anticancer agents is a cornerstone of modern oncological research. In this context, both novel synthetic compounds and established chemotherapeutics offer valuable insights. This guide focuses on a comparative study of 6-bromo-quinazolinone, a class of targeted therapy agents, and doxorubicin, a long-standing cytotoxic drug.

6-Bromo-quinazolinone derivatives are a class of synthetic heterocyclic compounds that have garnered significant interest for their potential as anticancer agents.[1] Their primary mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell division. By targeting the ATP-binding site of the EGFR's tyrosine kinase domain, 6-bromo-quinazolinone derivatives can block the downstream signaling pathways that promote tumor growth, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1]

Doxorubicin , an anthracycline antibiotic, is a well-established chemotherapeutic agent used in the treatment of a wide range of cancers, including breast, lung, and ovarian cancers.[2][3] Its cytotoxic effects are multifactorial and complex. The primary mechanisms include the intercalation of doxorubicin into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[3] This leads to the accumulation of DNA double-strand breaks and the activation of apoptotic pathways. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which induce oxidative stress and further contribute to cellular damage and cell death.[3]

Comparative Cytotoxicity: An Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for a representative 6-bromo-quinazolinone derivative and doxorubicin across various cancer cell lines, as reported in the scientific literature. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions. However, studies utilizing doxorubicin as a positive control provide a valuable benchmark for assessing the relative potency of 6-bromo-quinazolinone derivatives.

CompoundCell LineCancer TypeIC50 (µM)Reference
6-Bromo-quinazolinone derivative (8a) MCF-7Breast Adenocarcinoma15.85 ± 3.32[1][4]
SW480Colorectal Adenocarcinoma17.85 ± 0.92[1][4]
Doxorubicin MCF-7Breast AdenocarcinomaNot Specified in[1], but other studies report values around 1.08 µM[5][1][4][5]
SW480Colorectal AdenocarcinomaNot Specified[1][4]
HCT-116Colon Cancer1.20[5]
A549Lung Cancer0.44[1]
PC-3Prostate CancerNot Specified[6]
SMMC-7721Hepatocellular CarcinomaNot Specified[6]

Note: The IC50 values for doxorubicin can vary significantly between studies and cell lines.

Based on the available data, doxorubicin generally exhibits higher potency (lower IC50 values) across a broader range of cancer cell lines compared to the reported 6-bromo-quinazolinone derivative. However, a key finding from one study is the selectivity of the 6-bromo-quinazolinone derivative (8a), which showed a significantly higher IC50 value (84.20 ± 1.72 µM) in a normal lung fibroblast cell line (MRC-5) compared to the cancer cell lines, suggesting a potentially wider therapeutic window.[1]

Delving Deeper: Mechanisms of Action and Signaling Pathways

The distinct cytotoxic profiles of 6-bromo-quinazolinone and doxorubicin stem from their fundamentally different mechanisms of action, which in turn activate different downstream signaling cascades leading to apoptosis.

6-Bromo-quinazolinone: Targeted Inhibition of EGFR Signaling

As previously mentioned, 6-bromo-quinazolinone derivatives primarily act by inhibiting the EGFR signaling pathway. This inhibition sets off a chain of events that culminate in apoptosis. The binding of these derivatives to the ATP-binding site of EGFR's tyrosine kinase domain prevents its autophosphorylation and activation. This blockage disrupts the downstream signaling cascades, most notably the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for cell survival and proliferation.[7][8] The inhibition of these pro-survival signals ultimately leads to cell cycle arrest, often at the G2/M phase, and the induction of apoptosis.[6][7]

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates 6_Bromo_Quinazolinone 6-Bromo-Quinazolinone 6_Bromo_Quinazolinone->EGFR Inhibits AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) ERK->Cell_Cycle_Arrest Inhibits ERK->Proliferation_Survival Promotes

Caption: EGFR inhibition by 6-bromo-quinazolinone blocks downstream PI3K/AKT and RAS/ERK pathways.

Doxorubicin: A Multi-pronged Attack on Cancer Cells

Doxorubicin's cytotoxicity is a result of a combination of mechanisms that disrupt fundamental cellular processes.

  • DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin inserts itself between the base pairs of the DNA double helix, physically obstructing the processes of DNA replication and transcription.[3] It also forms a stable complex with topoisomerase II, an enzyme that creates transient double-strand breaks to relieve torsional stress in DNA. By stabilizing this complex, doxorubicin prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA damage.[3]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, a process that generates large amounts of ROS, including superoxide and hydroxyl radicals.[3] This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA, further contributing to cell death.

  • Induction of Apoptosis: The extensive DNA damage and oxidative stress caused by doxorubicin trigger the intrinsic apoptotic pathway. This involves the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the balance of apoptotic regulators leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute the apoptotic program.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Poisoning Doxorubicin->TopoII ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria p53->Mitochondria Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Doxorubicin induces apoptosis through multiple mechanisms including DNA damage and oxidative stress.

Experimental Protocols for Cytotoxicity and Apoptosis Assessment

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-bromo-quinazolinone derivative and doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compounds (24-72h) A->B C 3. Add MTT Reagent (3-4h incubation) B->C D 4. Solubilize Formazan with DMSO C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blotting for Apoptotic Markers

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade.

Key Markers:

  • Cleaved Caspase-3: An executioner caspase that is activated during apoptosis.

  • Cleaved PARP: Poly (ADP-ribose) polymerase is a substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.

  • Bax/Bcl-2 Ratio: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key determinant of mitochondrial-mediated apoptosis.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Conclusion and Future Perspectives

This comparative guide highlights the distinct cytotoxic profiles of 6-bromo-quinazolinone derivatives and doxorubicin. While doxorubicin demonstrates broad and potent cytotoxicity, its use is often limited by significant side effects. 6-bromo-quinazolinone derivatives, with their targeted mechanism of action and potential for greater selectivity, represent a promising avenue for the development of novel anticancer therapies.

Further research is warranted to explore the full therapeutic potential of 6-bromo-quinazolinone derivatives. This includes comprehensive in vivo studies to evaluate their efficacy and safety profiles, as well as investigations into combination therapies with existing chemotherapeutic agents to enhance their anticancer activity and overcome drug resistance. The experimental protocols provided in this guide offer a robust framework for conducting such investigations and advancing our understanding of these promising compounds.

References

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022). National Institutes of Health. Retrieved from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. Retrieved from [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. Retrieved from [Link]

  • Comparison between Doxorubicin's mechanism of cytotoxicity (A) vs. that... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). ResearchGate. Retrieved from [Link]

  • Mutagenic and cytotoxic activity of doxorubicin and daunorubicin derivatives on prokaryotic and eukaryotic cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. (n.d.). National Institutes of Health. Retrieved from [Link]

  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate. Retrieved from [Link]

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). National Institutes of Health. Retrieved from [Link]

  • (PDF) Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. (2022). ResearchGate. Retrieved from [Link]

  • Full article: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Structure of doxorubicin and some of the designed target compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI. Retrieved from [Link]

  • Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis, and Antiproliferative Activity of Quinazolin-4-One/Chalcone Hybrids via the EGFR Inhibition Pathway. (2023). Bentham Science. Retrieved from [Link]

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Comparative

Bridging the Virtual and the Real: A Guide to Cross-Validating Molecular Docking Predictions with Experimental Binding Assays for 6-Bromo-Quinazolinones

In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth technical comparison and workflow for the cross-validation of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth technical comparison and workflow for the cross-validation of molecular docking predictions with experimental binding assays, focusing on the promising class of 6-bromo-quinazolinone derivatives. As researchers and drug development professionals, understanding the nuances of this process is critical for accelerating the identification of potent and selective therapeutic candidates.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with several FDA-approved drugs, such as Gefitinib and Erlotinib, featuring this core structure.[1] The introduction of a bromine atom at the 6-position has been shown to enhance the anticancer effects of these compounds.[1][2] These derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6] A primary target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[1][7][8]

Molecular docking has emerged as an indispensable tool in Structure-Based Drug Design (SBDD), offering a rapid and cost-effective method to predict the binding orientation and affinity of small molecules to their protein targets.[9][10][11] However, these in silico predictions are theoretical and must be anchored in experimental reality. This is where experimental binding assays come into play, providing quantitative measurements of binding affinity (e.g., IC50, Ki, Kd) that serve as the gold standard for validation. This guide will walk you through the critical steps of this cross-validation process, from the initial computational screening to the final experimental confirmation.

The Cross-Validation Workflow: A Symbiotic Approach

The cross-validation of molecular docking and experimental assays is not a linear process but rather a cyclical and iterative feedback loop. Insights from one domain inform and refine the other, leading to a more robust and reliable drug discovery cascade.

Cross_Validation_Workflow cluster_computational Computational Phase cluster_experimental Experimental Phase Target_Selection Target Selection & Preparation (e.g., EGFR) Ligand_Preparation Ligand Preparation (6-Bromo-Quinazolinones) Target_Selection->Ligand_Preparation Input Docking_Simulation Molecular Docking (e.g., AutoDock, Glide) Ligand_Preparation->Docking_Simulation Input Pose_Analysis Binding Pose & Energy Analysis Docking_Simulation->Pose_Analysis Output Compound_Synthesis Compound Synthesis Pose_Analysis->Compound_Synthesis Prioritize Compounds Binding_Assay Experimental Binding Assay (e.g., Kinase Assay, TR-FRET) Compound_Synthesis->Binding_Assay Test Data_Analysis Data Analysis (IC50, Ki Determination) Binding_Assay->Data_Analysis Results Data_Analysis->Pose_Analysis Feedback & Correlation

Figure 1: A diagram illustrating the iterative workflow for cross-validating molecular docking with experimental binding assays.

Part 1: The Computational Forefront - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] The output is a binding score that estimates the binding affinity.

Step-by-Step Molecular Docking Protocol
  • Target Protein Preparation:

    • Selection: Choose a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). For 6-bromo-quinazolinones with anticancer activity, a relevant target is EGFR (e.g., PDB ID: 1M17).[13]

    • Preparation: Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign partial charges. This step is crucial for accurate simulation of electrostatic interactions.

  • Ligand Preparation:

    • 3D Structure Generation: Convert the 2D structures of your 6-bromo-quinazolinone derivatives into 3D structures.

    • Energy Minimization: Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation. The MMFF94 force field is a common choice for this step.[12]

  • Docking Simulation:

    • Grid Box Definition: Define the binding site on the receptor by creating a grid box that encompasses the active site.

    • Docking Algorithm: Utilize a docking program such as AutoDock, Glide, or Molegro Virtual Docker.[12][14][15] These programs employ search algorithms to explore various ligand conformations and orientations within the binding site.

    • Validation of the Docking Protocol: Before docking your compounds, it's essential to validate the docking protocol by redocking the native ligand into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[13]

  • Analysis of Docking Results:

    • Binding Energy: The primary quantitative output is the binding energy (or docking score), which provides an estimate of the binding affinity. Lower binding energies typically indicate a more favorable interaction.

    • Binding Pose Analysis: Visually inspect the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor's amino acid residues. For EGFR, key interactions often involve residues like Thr766, Leu764, and Lys721.[1]

Part 2: The Experimental Ground Truth - Binding Assays

Experimental binding assays provide the definitive measure of a compound's affinity for its target. For kinase inhibitors like many 6-bromo-quinazolinones, various assays can be employed.

Common Experimental Binding Assays for Kinase Inhibitors:
  • Enzymatic Assays (IC50 Determination): These assays measure the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This is a functional assay that directly assesses the inhibitory potential of the compound.

  • Competitive Binding Assays (Kd Determination): These assays measure the dissociation constant (Kd), which reflects the equilibrium between the ligand-receptor complex and its dissociated components.[16]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a highly sensitive and robust method for studying binding kinetics and affinity in a high-throughput format.[17][18]

  • Thermal Shift Assays (Differential Scanning Fluorimetry - DSF): These assays measure the change in the melting temperature of a protein upon ligand binding, which is indicative of binding affinity.[19]

Step-by-Step Protocol for a Kinase Inhibition Assay (IC50 Determination)
  • Reagents and Materials:

    • Recombinant target kinase (e.g., EGFR)

    • Substrate peptide

    • ATP (Adenosine triphosphate)

    • Test compounds (6-bromo-quinazolinones) dissolved in DMSO

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Microplates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the kinase, substrate, and assay buffer.

    • Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and add the detection reagent to measure the remaining kinase activity (often by quantifying the amount of ADP produced).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cross-Validation in Practice: A Comparative Look

The true power of this dual approach lies in comparing the computational predictions with the experimental results. A strong correlation between lower (more favorable) docking scores and lower IC50/Kd values provides confidence in the predictive model and the binding hypothesis.

Compound IDDocking Score (kcal/mol)Experimental IC50 (µM)TargetReference
8a -6.715.85 (MCF-7)EGFR[1][20]
8c -5.3> 50 (MCF-7)EGFR[1][20]
Erlotinib -9.9 (MCF-7)EGFR[20]

Table 1: Example of comparative data for 6-bromo-quinazoline-4(3H)-one derivatives targeting EGFR. Lower docking scores generally correlate with lower IC50 values, indicating higher potency.

In the example above, compound 8a , with a more favorable docking score of -6.7 kcal/mol, exhibits a significantly lower IC50 value against the MCF-7 cancer cell line compared to compound 8c , which has a less favorable docking score.[1][20] This correlation, while not always perfectly linear, is a key indicator of a successful cross-validation. Discrepancies between the predicted and experimental data can also be highly informative, suggesting potential inaccuracies in the docking protocol, the presence of allosteric binding sites, or off-target effects.

Visualizing the Interaction: The Power of Binding Pose Analysis

A crucial aspect of molecular docking is the visualization of the predicted binding pose. This allows for a rational understanding of the structure-activity relationship (SAR).

Sources

Validation

A Comparative Guide to the Synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one: An Evaluation of Efficiency and Practicality

For Researchers, Scientists, and Drug Development Professionals The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 6-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one stands as a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency of its synthesis is therefore of paramount importance for drug discovery and development programs. This guide provides an in-depth, objective comparison of different synthetic routes to this valuable molecule, supported by experimental data and mechanistic insights to aid researchers in selecting the most suitable pathway for their needs.

Introduction to the Synthetic Challenge

The synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one primarily starts from the readily available 5-bromoanthranilic acid. The core challenge lies in the efficient construction of the quinazolinone ring and the concurrent or subsequent introduction of the methylsulfanyl group at the 2-position. This guide will evaluate two primary strategies: a two-step approach via a 2-mercapto intermediate and a more direct one-pot synthesis.

Route 1: Two-Step Synthesis via a 2-Mercapto Intermediate

This widely employed route involves two distinct chemical transformations: the formation of a 2-thioxoquinazolone intermediate, followed by its S-methylation.

Step 1: Synthesis of 6-Bromo-2-thioxo-3,4-dihydroquinazolin-4-one

The initial and crucial step is the cyclization of 5-bromoanthranilic acid with a thiocyanate source to form the 2-mercapto (or its tautomeric 2-thioxo form) quinazolinone ring. A common and effective method involves the use of phenyl isothiocyanate in the presence of a base.

Experimental Protocol:

A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed for 20 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the resulting solid is recrystallized from ethanol to yield 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[1]

Causality of Experimental Choices:

  • Phenyl isothiocyanate serves as the source of the C2 and sulfur atoms of the quinazolinone ring. The phenyl group on the isothiocyanate is a common choice, though other isothiocyanates can be used.

  • Triethylamine acts as a base to facilitate the initial nucleophilic attack of the amino group of 5-bromoanthranilic acid on the isothiocyanate and subsequent cyclization.

  • Ethanol is a suitable solvent for this reaction, allowing for the necessary reflux temperature to be reached.

  • Recrystallization from ethanol is an effective method for purifying the solid product.

Reported Yield: 83.2% for 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[1]

Step 2: S-Methylation of the 2-Thioxo Intermediate

The 2-thioxo group of the intermediate is a soft nucleophile and readily undergoes S-alkylation. Methyl iodide or dimethyl sulfate are commonly used methylating agents for this transformation.[2][3]

Experimental Protocol:

To a solution of 6-bromo-2-mercapto-3,4-dihydroquinazolin-4-one (or its N-substituted analogue) in a suitable solvent such as dimethylformamide (DMF) or ethanol, a base like potassium carbonate or sodium hydride is added to generate the thiolate anion. Subsequently, a methylating agent like methyl iodide is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product is then isolated by pouring the reaction mixture into water and filtering the precipitate, which can be further purified by recrystallization.

Causality of Experimental Choices:

  • Base (K2CO3 or NaH): The deprotonation of the thiol group is essential to form the more nucleophilic thiolate anion, which readily attacks the methylating agent.[2]

  • Methylating Agent (CH3I or (CH3)2SO4): These are efficient sources of an electrophilic methyl group for the S-alkylation reaction. Methyl iodide is a classic choice for such SN2 reactions.[2]

  • Solvent (DMF or Ethanol): Polar aprotic solvents like DMF can accelerate SN2 reactions, while protic solvents like ethanol are also viable.

Expected Yield: While a specific yield for the S-methylation of 6-bromo-2-mercapto-3,4-dihydroquinazolin-4-one is not explicitly reported in the searched literature, similar S-alkylation reactions on 2-thioquinazolinones generally proceed in high yields, often exceeding 90%.

Diagram of Route 1:

Synthetic_Route_1 A 5-Bromoanthranilic Acid C 6-Bromo-2-mercapto-3-phenyl- quinazolin-4(3H)-one A->C Triethylamine, Ethanol, Reflux, 20h (Yield: 83.2%) B Phenyl Isothiocyanate B->C E 6-Bromo-2-(methylsulfanyl)-3-phenyl- quinazolin-4(3H)-one C->E Base (e.g., K2CO3), Solvent (e.g., DMF), Room Temp. D Methyl Iodide D->E

Caption: Two-step synthesis of 6-Bromo-2-(methylsulfanyl)-quinazolinone via a 2-mercapto intermediate.

Route 2: One-Pot Synthesis from 5-Bromoanthranilic Acid

A more convergent approach involves the direct, one-pot synthesis of the target molecule from 5-bromoanthranilic acid, bypassing the isolation of the 2-mercapto intermediate. While a specific, well-documented one-pot procedure for 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one was not found in the initial search, a plausible route can be conceptualized based on known quinazolinone syntheses. This would likely involve the reaction of 5-bromoanthranilic acid with a reagent that can provide both the C2 carbon and the methylsulfanyl group in a single step or in a tandem reaction sequence.

A potential, though less documented, approach could involve the reaction of 5-bromoanthranilic acid with a reagent like S-methylisothiourea or a related species.

Conceptual Experimental Protocol:

A mixture of 5-bromoanthranilic acid (10 mmol) and S-methylisothiourea sulfate (12 mmol) could be heated in a suitable solvent, possibly with a catalyst, to facilitate the cyclization and formation of the desired product. The reaction conditions would need to be optimized to achieve a good yield.

Causality of Experimental Choices:

  • S-methylisothiourea: This reagent could theoretically provide the necessary C-N-S backbone to form the 2-(methylsulfanyl) quinazolinone ring upon reaction with the anthranilic acid.

  • Solvent and Catalyst: The choice of solvent and the potential need for an acid or base catalyst would be critical to drive the reaction towards the desired product and would require empirical determination.

Diagram of Conceptual Route 2:

Synthetic_Route_2 A 5-Bromoanthranilic Acid C 6-Bromo-2-(methylsulfanyl)-3,4- dihydroquinazolin-4-one A->C Heat, Solvent, (Catalyst?) [Hypothetical] B S-Methylisothiourea B->C

Caption: Conceptual one-pot synthesis of 6-Bromo-2-(methylsulfanyl)-quinazolinone.

Comparison of Synthetic Routes

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis (Conceptual)
Number of Steps 21
Overall Yield Potentially high (estimated >75%)Unknown, requires optimization
Reaction Time Longer (due to two separate reactions)Potentially shorter
Purification Intermediate purification requiredPotentially simpler (one purification)
Reagent Availability Readily availableReadily available
Process Robustness Well-established and reliableLess established, may require significant development
Scalability Generally scalableScalability would need to be determined

Mechanistic Insights

Formation of the Quinazolinone Ring (Route 1): The reaction of 5-bromoanthranilic acid with phenyl isothiocyanate proceeds through a nucleophilic addition of the amino group to the carbon of the isothiocyanate, forming a thiourea derivative. This is followed by an intramolecular cyclization, where the carboxylic acid group attacks the thiourea, leading to the formation of the quinazolinone ring after dehydration.

S-Methylation (Route 1): The S-methylation of the 2-thioxo intermediate is a classic SN2 reaction. The basic conditions deprotonate the thiol, forming a thiolate anion which is a potent nucleophile. This thiolate then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide and forming the C-S bond.[2]

Conclusion and Recommendations

Based on the available literature, Route 1, the two-step synthesis via a 2-mercapto intermediate, is the more established, reliable, and currently recommended pathway for the synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one. The high yield of the first step and the generally efficient nature of the subsequent S-methylation make it a robust choice for both laboratory-scale synthesis and potential scale-up.

While a one-pot synthesis (Route 2) is conceptually more elegant and potentially more efficient in terms of step economy, the lack of a well-defined and high-yielding protocol makes it a riskier and more development-intensive option at present. Further research into optimizing a one-pot procedure could, however, lead to a more streamlined and cost-effective synthesis in the future.

For researchers requiring a reliable and reproducible method to obtain 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one, the two-step approach offers a clear and well-precedented path to success.

References

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. [Link]

  • CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN‑4THIONE BASED ON ANTHRANYL ACID. (n.d.). CyberLeninka. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Darujournale. [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2018). Scientific Research Publishing. [Link]

  • Addition reactions of heterocyclic compounds. Part XXXV. Methyl pyrimidines and methyl pyrazines with dimethyl acetylenedicarboxylate. (1968). Sci-Hub. [Link]

  • Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. (2024). ResearchGate. [Link]

  • Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... (n.d.). ResearchGate. [Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

  • One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. (2013). Organic Chemistry Portal. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2017). PMC. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2019). MDPI. [Link]

  • Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. (2020). Green Chemistry. [Link]

  • Thioamides – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. [Link]

  • 3.2.6: Thiols and Sulfides. (2022). Chemistry LibreTexts. [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
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